

An In-depth Technical Guide to the Spectral Analysis of Decylcyclohexane

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Compound of Interest

Compound Name: Decylcyclohexane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **decylcyclohexane**. It includes detailed experimental protocols and tabulated spectral data to support research and development activities where this molecule is of interest.

Introduction

Decylcyclohexane is a saturated hydrocarbon consisting of a cyclohexane ring substituted with a ten-carbon alkyl chain. As a non-polar organic molecule, its structural elucidation and characterization rely heavily on modern spectroscopic techniques. This guide presents key spectral data and the methodologies for their acquisition, providing a foundational resource for its identification and analysis.

Spectral Data Presentation

The following sections summarize the quantitative spectral data for **decylcyclohexane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **decylcyclohexane**, both ^1H and ^{13}C NMR provide characteristic signals corresponding to the different chemical environments of the protons and carbons in the cyclohexane ring and the decyl chain.

Table 1: ^1H NMR Spectral Data for **Decylcyclohexane**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.60-1.75	m	5H	Cyclohexane (CH, axial CH_2)
~1.15-1.35	m	22H	Cyclohexane (equatorial CH_2) & Decyl Chain ($-\text{CH}_2-$)
~0.85-0.95	t	3H	Decyl Chain ($-\text{CH}_3$)

Note: The ^1H NMR spectrum of alkanes often exhibits significant signal overlap due to the similar electronic environments of the protons.

Table 2: ^{13}C NMR Spectral Data for **Decylcyclohexane**

Chemical Shift (δ) ppm	Assignment
~37.5	Cyclohexane C1
~33.5	Cyclohexane C2/C6
~31.9	Decyl Chain
~29.7	Decyl Chain
~29.3	Decyl Chain
~26.7	Cyclohexane C3/C5
~26.4	Cyclohexane C4
~22.7	Decyl Chain
~14.1	Decyl Chain ($-\text{CH}_3$)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of functional groups. For an alkane like **decylcyclohexane**, the spectrum is characterized by C-H stretching and bending vibrations.^{[1][2]}

Table 3: IR Spectral Data for **Decylcyclohexane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2924	Strong	C-H Asymmetric Stretch (CH ₂)
2853	Strong	C-H Symmetric Stretch (CH ₂)
1465	Medium	C-H Scissoring (Bending) (CH ₂)
1447	Medium	C-H Bending (CH ₂)

Data obtained from the NIST Chemistry WebBook.^[3]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **decylcyclohexane** results in the formation of a molecular ion and a series of fragment ions. The fragmentation pattern is characteristic of long-chain alkanes and cycloalkanes.^{[4][5]}

Table 4: Mass Spectrometry Data for **Decylcyclohexane**

m/z	Relative Intensity (%)	Proposed Fragment
41	65	$[C_3H_5]^+$
43	55	$[C_3H_7]^+$
55	100	$[C_4H_7]^+$
57	45	$[C_4H_9]^+$
69	80	$[C_5H_9]^+$
82	95	$[C_6H_{10}]^+$
83	98	$[C_6H_{11}]^+$ (cyclohexyl cation)
97	40	$[C_7H_{13}]^+$
111	25	$[C_8H_{15}]^+$
125	15	$[C_9H_{17}]^+$
224	5	$[M]^+$ (Molecular Ion)

Data obtained from the NIST Chemistry WebBook.[\[6\]](#)[\[7\]](#)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

3.1.1. Sample Preparation[\[8\]](#)[\[9\]](#)

- Sample Weighing: Accurately weigh approximately 10-20 mg of **decylcyclohexane** for 1H NMR and 50-100 mg for ^{13}C NMR.
- Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., chloroform-d, $CDCl_3$).
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

- **Transfer:** Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.
- **Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

3.1.2. Data Acquisition[\[10\]](#)[\[11\]](#)

- **Instrument Setup:** Place the NMR tube in the spectrometer's probe.
- **Locking and Shimming:** Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- **^1H NMR Acquisition:** Acquire the ^1H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 15-20 ppm, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the low natural abundance of ^{13}C , a larger number of scans is required. A spectral width of 200-250 ppm and a longer relaxation delay (e.g., 2-5 seconds) are typically used.
- **Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Neat Liquid)[\[12\]](#)[\[13\]](#)

- **Clean Plates:** Ensure the salt plates (e.g., KBr or NaCl) are clean, dry, and free of any residues.
- **Sample Application:** Place a single drop of **decylcyclohexane** onto the center of one salt plate.
- **Sandwiching:** Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

- Mounting: Mount the sandwiched plates in the spectrometer's sample holder.

3.2.2. Data Acquisition (FTIR)[14][15]

- Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
- Sample Spectrum: Place the prepared sample in the spectrometer and acquire the sample spectrum.
- Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

3.3.1. Sample Preparation

- Dilution: Prepare a dilute solution of **decylcyclohexane** in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

3.3.2. Data Acquisition (Electron Ionization - EI)[16][17][18]

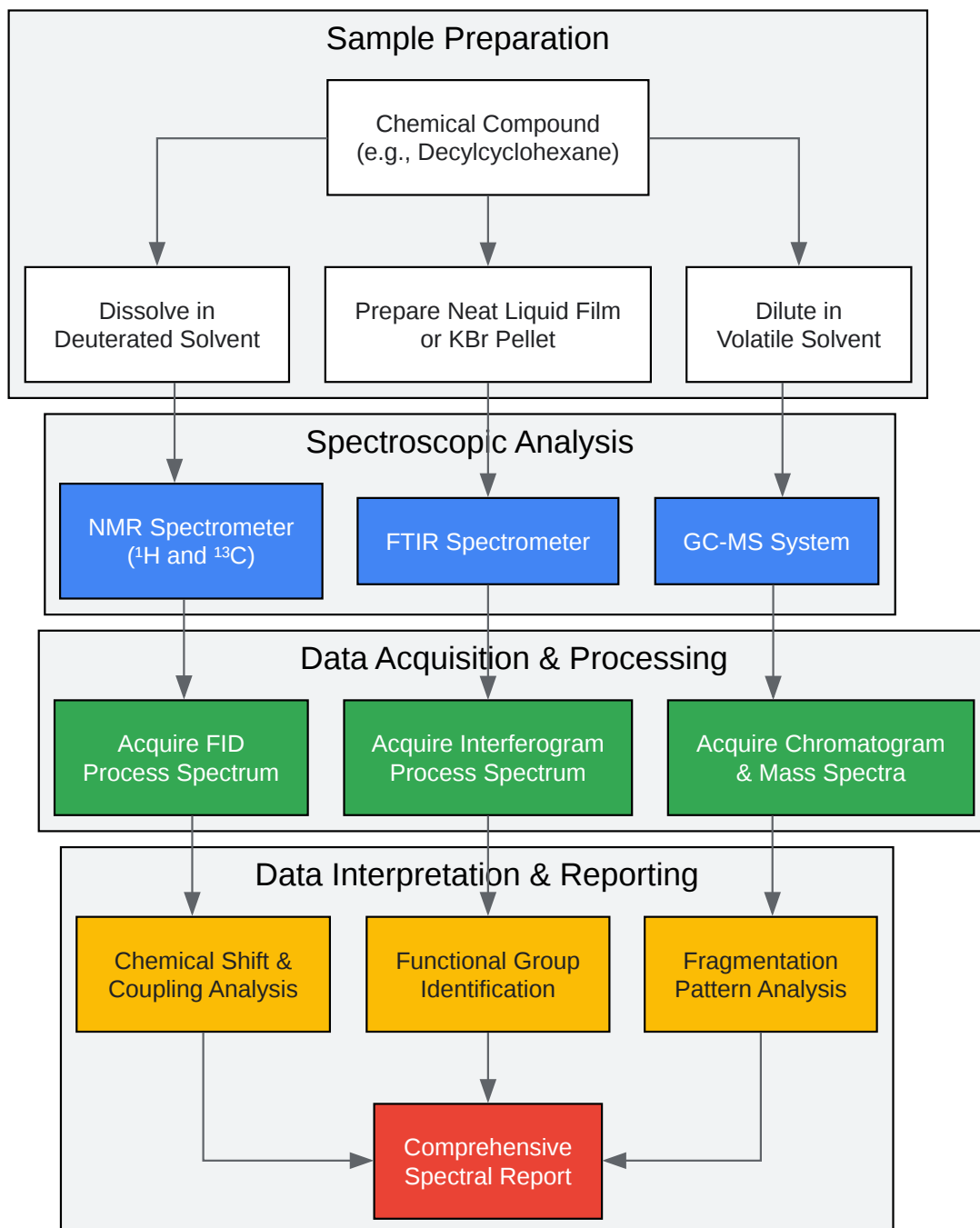
- Injection: Inject a small volume (typically 1 µL) of the prepared solution into the gas chromatograph (GC) inlet.
- Chromatographic Separation: The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms). A temperature program is used to elute the components, for example, starting at 50°C and ramping to 300°C.
- Ionization: As **decylcyclohexane** elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded by a beam of electrons (typically at 70 eV). This causes ionization and fragmentation of the molecule.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **decylcyclohexane**.

General Spectroscopic Analysis Workflow



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General workflow for spectroscopic analysis.

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